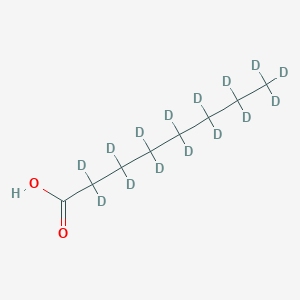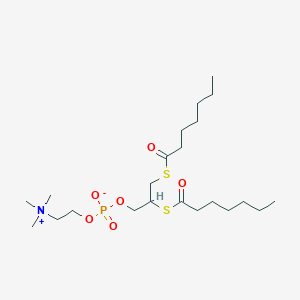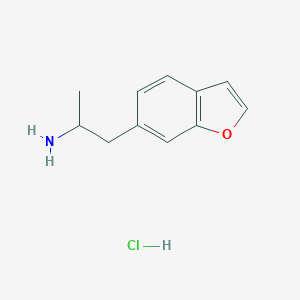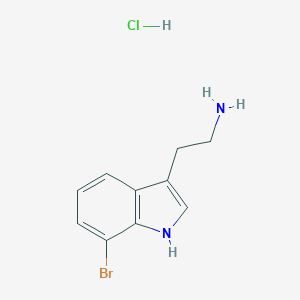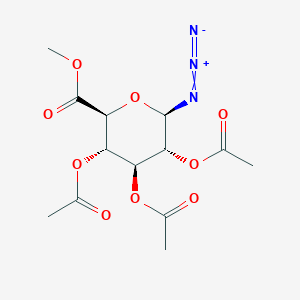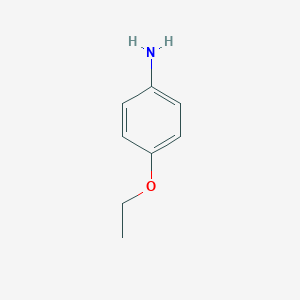
Sigmoidin J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sigmoidin J is a natural product that belongs to the class of polyketides. It is extracted from the marine bacterium Serratia sp. and has been found to possess several biological activities. The compound has gained attention due to its potential applications in the field of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Antioxidant, Prooxidant, and Cytotoxic Activity
Sigmoidin A, a derivative of Sigmoidin J, exhibits notable antioxidant, antimicrobial, and anti-inflammatory activities. It also demonstrates prooxidant-induced cytotoxicity in cancer cells, which suggests its potential in cancer therapy. Sigmoidin A and eriodictyol can cause DNA damage in the presence of Cu(II) ions, indicating a prooxidative mechanism. Interestingly, Sigmoidin A is significantly more cytotoxic to cancer cells than eriodictyol, hinting at its unique properties in inducing cell death through prooxidative mechanisms (Habtemariam & Dagne, 2010).
Anti-inflammatory Activities
Sigmoidin A and B, isolated from Erythrina sigmoidea, have been studied for their anti-inflammatory properties. These compounds are effective in scavenging free radicals and selectively inhibiting 5-lipoxygenase, a key enzyme in inflammation. They also demonstrate significant effectiveness in experimental models of inflammation, such as mouse paw oedema and ear inflammation tests, revealing their potential as anti-inflammatory agents (Njamen et al., 2004).
Antibacterial Potency
Sigmoidin L, another derivative, has shown significant antibacterial potency against Staphylococcus aureus and Proteus vulgaris in vitro. This suggests its potential use in treating bacterial infections (Kouam et al., 2007).
Controlled Drug Release Optimization
The Gompertz modeling approach, which is sigmoid in shape, is applied for estimating controlled drug release. This is relevant in reducing side effects in clinical applications. An optimized Gompertz function has been used to evaluate controlled drug release properties, indicating a potential area of research for Sigmoidin J derivatives in drug delivery systems (Choe & Woo, 2014).
Propiedades
Número CAS |
157999-01-4 |
|---|---|
Nombre del producto |
Sigmoidin J |
Fórmula molecular |
C22H24O6 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
7-hydroxy-3-(4-hydroxy-2,5-dimethoxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O6/c1-12(2)5-6-13-7-15-20(9-17(13)23)28-11-16(22(15)25)14-8-21(27-4)18(24)10-19(14)26-3/h5,7-10,16,23-24H,6,11H2,1-4H3 |
Clave InChI |
PJPGKXVYTQIUKG-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C |
SMILES canónico |
CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C |
Sinónimos |
sigmoidin J |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



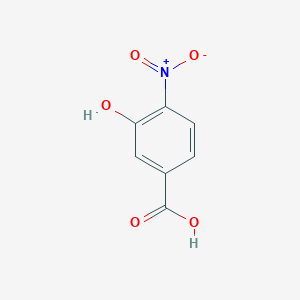
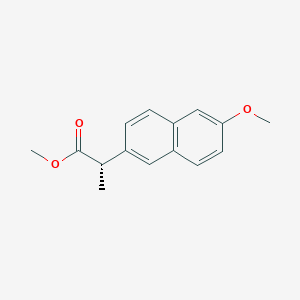
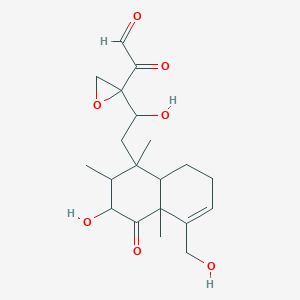
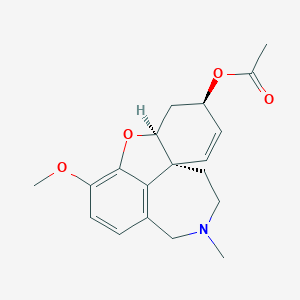
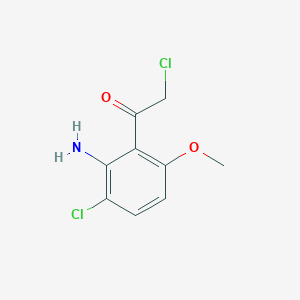
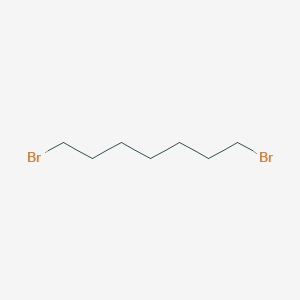
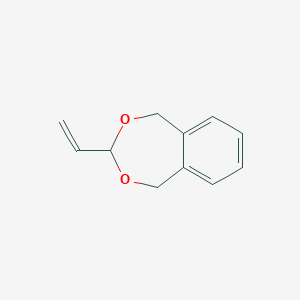
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)
